3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 1223756-70-4
Cat. No.: VC6365502
Molecular Formula: C22H21FN2OS
Molecular Weight: 380.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223756-70-4 |
|---|---|
| Molecular Formula | C22H21FN2OS |
| Molecular Weight | 380.48 |
| IUPAC Name | [2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C22H21FN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
| Standard InChI Key | VYTGQPIUNKVTNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C22H20FN2OS
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Molecular Weight: 378.47 g/mol
Structural Features
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The compound features a spirocyclic framework, where a diazaspiro[4.5]decane core is fused with benzoyl and fluorophenyl groups.
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A thione group (-C=S) is present in the structure, contributing to its reactivity and potential biological activity.
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Fluorine atoms attached to the phenyl rings enhance its lipophilicity and may influence its pharmacokinetic properties.
IUPAC Name
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(4-Fluorophenyl)-[3-(3-methylbenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-en-2-thione]
Synthesis
The synthesis of spirocyclic thiones like this compound typically involves multi-step reactions that integrate:
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Spirocyclization: Formation of the spirocyclic core using appropriate nucleophiles and electrophiles.
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Functionalization: Introduction of substituents such as fluorophenyl and benzoyl groups through condensation or substitution reactions.
For example:
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A [2+3]-cyclocondensation reaction can be employed to construct the diazaspiro framework.
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Thioamide groups are introduced via reactions involving thiourea derivatives or sulfur-containing reagents.
Spectroscopic Methods
To confirm the structure, the following techniques are commonly used:
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NMR (1H and 13C): Identifies chemical environments of hydrogen and carbon atoms.
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IR Spectroscopy: Detects functional groups like C=O (carbonyl), C=S (thione), and aromatic rings.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
Crystallography
X-ray crystallography may be used to determine the precise three-dimensional arrangement of atoms in the molecule, including bond angles and dihedral angles between aromatic rings.
Biological Significance
Compounds with similar spirocyclic frameworks have demonstrated diverse biological activities:
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Anticancer Activity:
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Spirothiones often exhibit cytotoxic effects against tumor cell lines due to their ability to interact with cellular thiol groups or inhibit enzymes critical for cell proliferation.
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Antimicrobial Activity:
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The presence of fluorine and sulfur atoms enhances interactions with bacterial or fungal enzymes, leading to antimicrobial effects.
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Enzyme Inhibition:
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Thione-containing molecules can act as inhibitors for metalloproteins or kinases due to their sulfur donor properties.
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Drug Development
The compound's structural features make it a candidate for:
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Design of enzyme inhibitors targeting cancer or microbial pathways.
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Optimization for improved bioavailability and reduced toxicity.
Material Science
Spirocyclic compounds are also used in materials science for their thermal stability and optical properties.
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